molecular formula C14H26N2O3 B13160670 tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate

tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate

Cat. No.: B13160670
M. Wt: 270.37 g/mol
InChI Key: RYJJSLPOFQBCMD-UHFFFAOYSA-N
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Description

This compound features a bicyclo[3.3.1]nonane scaffold substituted with a nitrogen atom at position 3 (3-aza), a hydroxymethyl group at position 9, and a tert-butyl carbamate moiety attached via the methyl group. Its molecular formula is C₁₄H₂₆N₂O₃, with a molecular weight of 270.37 g/mol and a purity of ≥97% .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl)methyl]carbamate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-14-6-4-5-10(11(14)17)7-15-8-14/h10-11,15,17H,4-9H2,1-3H3,(H,16,18)

InChI Key

RYJJSLPOFQBCMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC(C1O)CNC2

Origin of Product

United States

Preparation Methods

Direct Functionalization of the Azabicyclic Core

One of the prevalent methods involves the initial synthesis of the azabicyclic skeleton, followed by hydroxylation at the 7-position:

  • Step 1: Construction of the Azabicyclic Skeleton

    The core can be assembled via a [3+3] cycloaddition or intramolecular cyclization of suitable precursors, such as aminoalkenes or aminoalkynes, under catalytic conditions (e.g., Lewis acids or transition metals). For example, a cyclization of a suitably substituted aminoalkene yields the bicyclic framework.

  • Step 2: Regioselective Hydroxylation at the 7-Position

    Hydroxylation can be achieved via radical-mediated oxidation, such as using hydroxyl radicals generated from hydrogen peroxide in the presence of catalysts, or via electrophilic hydroxylation using reagents like osmium tetroxide or hydroxylamine derivatives, tailored for regioselectivity.

Functionalization of the 3-Position Followed by Hydroxylation

Alternatively, the hydroxyl group can be introduced after functionalizing the 3-position:

  • Step 1: Alkylation or substitution at the 3-position

    This can be performed using nucleophilic substitution reactions on a precursor bearing a leaving group (e.g., halide or tosylate).

  • Step 2: Hydroxylation at the 7-position

    Similar regioselective hydroxylation strategies as above are employed, often optimized through directing groups or protecting groups to enhance selectivity.

Carbamate Formation

The key step in the synthesis involves converting the hydroxyl group into a carbamate:

  • Step 3: Carbamate Formation

    The hydroxyl-bearing intermediate reacts with an isocyanate or chloroformate derivative under mild basic or neutral conditions:

    R–OH + (RO)CCl → R–O–C(=O)–NR2
    

    For tert-butyl carbamate, tert-butyl isocyanate is commonly used, reacting with the hydroxyl group to form the desired carbamate linkage.

Protection and Deprotection Strategies

Protection of functional groups may be necessary to prevent side reactions:

Purification and Characterization

Purification typically involves column chromatography or recrystallization, followed by characterization using NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of the Synthesis Route

Step Reaction Reagents/Conditions Purpose
1 Construction of azabicyclic core Cyclization, Lewis acids Core framework
2 Regioselective hydroxylation H2O2, OsO4, or radical methods Hydroxy group introduction
3 Carbamate formation tert-Butyl isocyanate Carbamate linkage
4 Purification Chromatography Compound isolation

Research Outcomes and Applications

The synthesized compound has been employed as a building block in medicinal chemistry, notably in developing sigma receptor ligands and bioactive molecules, as evidenced by structure-activity relationship studies. Its versatility in chemical transformations underscores its importance in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated bicyclic structure.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate is used as a building block for more complex molecules.

Biology and Medicine: Its bicyclic structure may interact with biological molecules in unique ways, making it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Key Findings and Implications

Structural Rigidity: The bicyclo[3.3.1]nonane core in the target compound provides enhanced rigidity compared to monocyclic analogs (e.g., hydroxycyclopentanes), which may improve target selectivity .

Bioactivity Gaps : While structurally similar carbamates exhibit sigma receptor affinity , direct pharmacological data for the target compound is absent in the provided evidence.

Biological Activity

Tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate is a unique compound with a bicyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C₁₄H₂₆N₂O₃
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 1315366-05-2
  • IUPAC Name : tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl)methyl]carbamate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in neurodegenerative pathways. The compound's bicyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity and influencing cellular signaling pathways related to neuroprotection and cognitive function.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. It may reduce oxidative stress and inflammation in neuronal cultures .
  • Interaction with Neurotransmitter Systems : It is suggested that the compound may influence neurotransmitter systems, particularly those related to acetylcholine, which is crucial for memory and learning processes .

Neuroprotective Studies

In vitro studies have demonstrated that this compound can significantly improve cell viability in astrocyte cultures exposed to Aβ1–42 peptide. The following results were observed:

TreatmentCell Viability (%)Notes
Control100Baseline viability
Aβ1–42 Alone43.78Significant decrease in viability
Aβ1–42 + Compound62.98Improved viability, indicating protection

These findings suggest that the compound may mitigate the toxic effects of Aβ on astrocytes, possibly through anti-inflammatory mechanisms by reducing TNF-alpha levels .

Mechanistic Insights

Research indicates that the compound may act as an acetylcholinesterase inhibitor, which could enhance acetylcholine levels in the synaptic cleft, thereby improving cognitive functions affected by neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-(9-methyl-3-azabicyclo[3.3.1]nonan)carbamateSimilar bicyclic structure; different substituentsMethyl group may alter biological activity
Tert-butyl N-(8-hydroxy-bicyclo[2.2.2]octan)carbamateDifferent bicyclic corePotentially distinct pharmacological effects
Tert-butyl N-(7-hydroxy-norbornane)carbamateNorbornane frameworkUnique stereochemistry affecting interactions

This table illustrates variations in substituents and bicyclic frameworks that can influence their chemical properties and biological activities.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃. Key signals:
    • Boc tert-butyl group: δ ~1.4 ppm (singlet, 9H).
    • Azabicyclo methine protons: δ 2.8–3.5 ppm (multiplet).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 335.2 observed for similar derivatives ).
  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>95%).

How can conformational flexibility of the azabicyclo[3.3.1]nonane ring system impact reactivity and ligand binding?

Advanced Research Question
The bicyclo scaffold exhibits restricted puckering, influencing steric accessibility and hydrogen-bonding capacity. Methodologies:

  • Computational Analysis : DFT (B3LYP/6-31G*) to calculate energy barriers for ring inversion.
  • Dynamic NMR : Variable-temperature ¹H NMR to detect chair-boat transitions (ΔG‡ ~10–15 kcal/mol).
  • Pharmacophore Mapping : Compare bioactive conformations (e.g., rigid vs. flexible analogs) in receptor docking studies.

Rigid conformations enhance selectivity in enzyme inhibition (e.g., kinase targets), while flexibility may improve solubility .

What strategies resolve contradictions in reported synthesis yields and byproduct formation?

Advanced Research Question
Discrepancies often arise from reaction conditions or purification methods:

  • Case Study : Conflicting yields (70–85%) in Boc-protection steps may stem from moisture sensitivity. Optimize by using molecular sieves or anhydrous DMF .
  • Byproduct Mitigation : LC-MS/MS identifies dimers or de-Boc products. Repurify via flash chromatography (SiO₂, EtOAc/hexane).
  • Kinetic Control : Lower reaction temperatures (0–25°C) suppress side reactions in hydroxylation steps .

Validate reproducibility using DoE (Design of Experiments) for critical parameters (pH, temperature, stoichiometry).

How does the 9-hydroxy substituent influence the compound’s stability and derivatization potential?

Advanced Research Question
The hydroxyl group introduces both reactivity and instability:

  • Stability : Susceptible to oxidation; store under N₂ at –20°C. Stabilize via hydrogen-bonding networks in crystalline form .
  • Derivatization :
    • Esterification : React with acyl chlorides (e.g., AcCl) to form prodrugs.
    • Glycosylation : Link to sugar moieties for solubility enhancement (e.g., Koenigs-Knorr reaction).
      Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

What role does the bicyclo[3.3.1]nonane scaffold play in structure-activity relationships (SAR) for CNS-targeted drugs?

Advanced Research Question
The scaffold’s rigidity and nitrogen positioning mimic natural alkaloids (e.g., cocaine), enabling blood-brain barrier penetration. Key SAR insights:

  • Bioisosterism : Replace Boc with trifluoroacetyl to modulate lipophilicity (clogP 1.5 vs. 2.3).
  • Hydroxyl Positioning : 9-OH enhances hydrogen-bonding with serotonin receptors (5-HT₁A/₂A), as seen in analogous spiro compounds .

Validate via in vitro binding assays (IC₅₀ < 100 nM for optimized derivatives).

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